molecular formula C13H14N2O2S B344756 2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide CAS No. 898088-86-3

2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide

Cat. No.: B344756
CAS No.: 898088-86-3
M. Wt: 262.33g/mol
InChI Key: QPGBWQIDORXCLZ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-(pyridin-3-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with methyl groups at the 2- and 4-positions and a pyridin-3-ylamine moiety at the sulfonamide nitrogen. Its synthesis typically involves coupling a sulfonyl chloride with an aryl amine under basic conditions, though gold-catalyzed methods have also been reported for related derivatives .

Properties

IUPAC Name

2,4-dimethyl-N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-5-6-13(11(2)8-10)18(16,17)15-12-4-3-7-14-9-12/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGBWQIDORXCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The synthesis involves reacting 2,4-dimethylbenzenesulfonyl chloride with pyridin-3-amine in the presence of a base to deprotonate the amine, enhancing nucleophilicity. The general reaction is:

C8H9ClO2S+C5H6N2BaseC13H14N2O2S+HCl\text{C}8\text{H}9\text{ClO}2\text{S} + \text{C}5\text{H}6\text{N}2 \xrightarrow{\text{Base}} \text{C}{13}\text{H}{14}\text{N}2\text{O}2\text{S} + \text{HCl}

Laboratory-Scale Protocol

  • Reactants :

    • 2,4-Dimethylbenzenesulfonyl chloride (1.0 eq)

    • Pyridin-3-amine (1.1 eq)

    • Triethylamine (2.0 eq) as base

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Procedure :

    • Dissolve pyridin-3-amine in anhydrous DCM.

    • Add triethylamine dropwise under nitrogen.

    • Slowly add 2,4-dimethylbenzenesulfonyl chloride at 0–5°C.

    • Stir at room temperature for 12–24 hours.

    • Quench with ice water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 3:1).

  • Yield : 85–90%

Industrial-Scale Sulfonation Methods

Solvent-Free Sulfonyl Chloride Synthesis

A patented method produces 2,4-disubstituted benzenesulfonyl chlorides without solvents, improving efficiency:

  • React 2,4-dimethylbenzene with chlorosulfonic acid (2.5 eq) at 10–30°C.

  • Add thionyl chloride (1.2 eq) as a chlorination agent.

  • Isolate the sulfonyl chloride via ice-water precipitation.

Conditions :

ParameterValue
Temperature10–50°C
Reaction Time5–8 hours
Purity≥99% (HPLC)

Catalytic Coupling with Cs₂CO₃

For large batches, cesium carbonate enhances coupling efficiency:

  • Reactants :

    • 2,4-Dimethylbenzenesulfonyl chloride (1.0 eq)

    • Pyridin-3-amine (1.05 eq)

    • Cs₂CO₃ (1.5 eq) in DMF

  • Yield : 92–95%

  • Advantage : Reduced side products compared to triethylamine.

Advanced Synthetic Strategies

One-Pot Sulfonation-Amination

A streamlined approach combines sulfonation and amination in a single reactor:

  • Generate 2,4-dimethylbenzenesulfonyl chloride in situ using PCI₃ and Cl₂ gas.

  • Directly add pyridin-3-amine and K₂CO₃.

  • Stir at 50°C for 6 hours.

Outcomes :

  • Yield: 78%

  • Purity: 98% (by NMR)

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time:

  • Conditions : 100°C, 300 W, 30 minutes

  • Solvent : Acetonitrile

  • Yield : 88%

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Classical (Triethylamine)85–9095–97ModerateHigh
Industrial (Cs₂CO₃)92–9599HighModerate
One-Pot7898HighLow
Microwave8897LowHigh

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography :

    • Eluent: Hexane/ethyl acetate (3:1 to 1:1 gradient)

    • Recovery: >90%

  • Recrystallization :

    • Solvent: Ethanol/water (4:1)

    • Purity: 99.5% (melting point: 186–188°C)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.41 (d, J = 2.4 Hz, 1H, pyridine-H),

    • δ 7.92 (s, 1H, NH),

    • δ 7.65–7.61 (m, 2H, aryl-H),

    • δ 2.65 (s, 6H, CH₃).

  • IR (KBr) :

    • 3260 cm⁻¹ (N-H stretch),

    • 1350 cm⁻¹ (S=O asymmetric),

    • 1160 cm⁻¹ (S=O symmetric).

Challenges and Optimization

Common Side Reactions

  • Hydrolysis of Sulfonyl Chloride : Mitigated by anhydrous conditions.

  • Di-Substitution : Controlled by stoichiometric excess of pyridin-3-amine.

Green Chemistry Approaches

  • Solvent Recycling : DCM recovery via distillation reduces waste.

  • Catalytic Bases : NaOH pellets replace liquid bases for easier separation.

Industrial Applications and Patents

  • Patent WO2024015825A1 : Highlights nickel-catalyzed coupling for related sulfonamides.

  • Patent DE19543323A1 : Details hydrogenation steps for nitro intermediates .

Scientific Research Applications

2,4-Dimethyl-N-(pyridin-3-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for the growth and replication of microorganisms. This mechanism is similar to that of other sulfonamide antibiotics .

Comparison with Similar Compounds

Structural Variations and Crystallographic Properties

The substituent position on the benzene ring and the choice of the aryl amine significantly influence molecular conformation and packing. For example:

  • 2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide (analog II): Exhibits a C1—SO2—NH—C7 torsion angle of 71.6°, indicating a more planar structure compared to the title compound .
  • 2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide (analog III): Shows a torsion angle of -58.4°, reflecting greater torsional strain due to steric hindrance from the 3-methyl substituent .
  • 2,4-Dimethyl-N-(pyridin-3-yl)benzenesulfonamide : The asymmetric unit contains two molecules with torsion angles of -48.3° and -75.7°, suggesting conformational flexibility influenced by the pyridine ring’s electronic effects .

Table 1: Torsion Angles in Selected N-Arylbenzenesulfonamides

Compound Torsion Angle (°)
2,4-Dimethyl-N-(4-methylphenyl) (II) 71.6
2,4-Dimethyl-N-(3-methylphenyl) (III) -58.4
2,4-Dimethyl-N-(pyridin-3-yl) -48.3, -75.7

Physicochemical Properties

  • For example: N,4-Dimethyl-N-(3-(p-tolyl)imidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (3ak): 225–227°C .

Table 3: Melting Points of Structural Analogs

Compound Melting Point (°C)
3ar 199–201
3ak 225–227
16a Not reported

Biological Activity

Introduction

2,4-Dimethyl-N-(pyridin-3-yl)benzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring, which is further substituted with two methyl groups at the 2 and 4 positions and a pyridine moiety at the nitrogen. The structural formula can be represented as follows:

C12H14N2O2S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC₁₂H₁₄N₂O₂S
Functional GroupsSulfonamide, Aromatic, Pyridine
SubstituentsTwo Methyl groups, Pyridine

The biological activity of this compound primarily involves its interaction with specific enzymes. It acts as an inhibitor of dihydropteroate synthase (DHPS), mimicking para-aminobenzoic acid (PABA), which is crucial for folic acid synthesis in microorganisms. This inhibition disrupts the growth and replication of bacteria and other pathogens, similar to other sulfonamide antibiotics.

Antimicrobial Activity

Research has demonstrated that sulfonamides, including this compound, possess broad-spectrum antimicrobial properties. In vitro studies have shown efficacy against various Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

PathogenActivity LevelReference
Escherichia coliModerate
Staphylococcus aureusHigh
Pseudomonas aeruginosaLow

Anticancer Activity

Recent studies have indicated that derivatives of benzenesulfonamides exhibit anticancer properties. Specifically, this compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction in various cancer cell lines.

Case Study: HCT116 Cell Line

In a study involving the HCT116 colon cancer cell line, treatment with sulfonamide derivatives resulted in significant apoptosis characterized by:

  • Changes in cell morphology
  • DNA fragmentation
  • Loss of mitochondrial membrane potential
  • Activation of caspases .

Enzyme Inhibition Studies

Molecular docking studies have revealed that this compound can effectively bind to carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis. The binding affinity suggests that it could serve as a selective inhibitor with potential applications in oncology.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is heavily influenced by their structural features. Modifications to the aromatic ring or the sulfonamide group can significantly alter their potency and selectivity.

Table 3: SAR Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
5-Methoxy-N-(pyridin-3-yl)benzenesulfonamideContains methoxy groupDifferent enzyme inhibition profile
N-(Pyrimidin-2-yl)benzenesulfonamidePyrimidine instead of pyridineBroader biological activity spectrum

The presence of additional hydrophobic groups has been correlated with increased antimicrobial activity against various strains .

Q & A

Q. Table 1. Comparative Biological Activity of Analogous Sulfonamides

CompoundIC50_{50} (HeLa)Tubulin Binding Affinity (Kd_d, nM)LogP
This compound12.3 µM4502.8
ABT-751 (Tricyclic analog)0.45 µM183.5
3-Chloro derivative25.6 µM6203.1
Data sourced from antimitotic studies .

Q. Table 2. Optimal Reaction Conditions for Synthesis

ParameterOptimal ValueImpact on Yield
Temperature0–5°CMinimizes hydrolysis
SolventAnhydrous DCMPrevents sulfonamide decomposition
BaseTriethylamine (2 eq)Neutralizes HCl byproduct
Based on sulfonamide coupling protocols .

Critical Analysis of Evidence

  • and provide validated biological data on sulfonamide analogs but lack direct data on the target compound. Extrapolation from structural analogs is necessary.
  • and emphasize computational and crystallographic methods, which are transferable to mechanistic studies of this compound.
  • Commercial sources (e.g., ) were excluded per the user’s guidelines to prioritize peer-reviewed studies.

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